N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
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Overview
Description
N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound with the molecular formula C21H22BrN3OS and a molecular weight of 444.397 g/mol . This compound is notable for its unique structure, which includes a brominated thiophene ring and a tetrahydrocarbazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or the modulation of cellular signaling pathways . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- N’-[(E)-1-(5-chloro-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N’-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the brominated thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22BrN3OS |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C21H22BrN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2,4,6,8,10-11H,3,5,7,9,12-13H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
FVRXGSGPNDGJPP-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(S4)Br |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(S4)Br |
Origin of Product |
United States |
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